

Check Availability & Pricing

In Vitro Anti-HIV-1 Activity of Inhibitor-19: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	HIV-1 inhibitor-19	
Cat. No.:	B12421665	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro anti-HIV-1 activity of Inhibitor-19, a lipopeptide-based HIV fusion inhibitor. The data and protocols summarized herein are compiled from peer-reviewed research to facilitate further investigation and development in the field of antiretroviral therapeutics.

Introduction to Inhibitor-19 (LP-19)

Inhibitor-19, also known as LP-19, is a novel lipopeptide-based HIV-1/2 fusion inhibitor. It is designed to target the highly conserved pocket site of the HIV-1 envelope glycoprotein gp41.[1] The structure of LP-19 includes a fatty acid group (palmitic acid C16) added to the C-terminus of the peptide 2P23, which incorporates an M-T hook structure.[1][2] This design allows for specific targeting of the gp41 pocket, a crucial component in the viral fusion process.[3] The sequence of LP-19 is EMTWEEWEKKVEELEKKIEELLK-PEG8-K(C16).[1]

The mechanism of action for LP-19 involves binding to the N-terminal heptad repeat (NHR) of gp41. This binding event prevents the C-terminal heptad repeat (CHR) of gp41 from interacting with the NHR to form the six-helix bundle structure, a critical step for the fusion of the viral and cellular membranes.[1] By inhibiting this fusion, LP-19 effectively blocks the entry of HIV-1 into host cells.

Quantitative Anti-HIV-1 Activity

The in vitro inhibitory activity of LP-19 has been quantified against laboratory-adapted HIV-1 strains and a broad range of clinical isolates. The following tables summarize the 50% inhibitory concentration (IC₅₀) and 90% inhibitory concentration (IC₉₀) values.

Table 1: Comparative Inhibitory Activity against HIV-1

NL4-3 Strain

Inhibitor	IC50 (nM)
LP-19	0.15 ± 0.01
C34	1.02 ± 0.19
T-20	66.19 ± 20.73

Data from TZM-bl reporter assay. Values are expressed as mean \pm SD from three independent experiments.[1][3]

Table 2: Inhibitory Activity of LP-19 against Various HIV-

1 Clinical Isolates

HIV-1 Subtype/Recombinant	Average IC50 (nM)
В'	0.76
CRF01_AE	0.29
CRF07_BC	0.38
CRF08_BC	0.85
URF	0.44
Overall Average	0.50

Based on assays with 47 different HIV clinical isolates.[1][4]

Table 3: Overall Potency of LP-19 Against Clinical Isolates

Parameter	Value (nM)
Average IC ₅₀	0.50
Average IC ₉₀	1.88

Based on assays with 47 different HIV clinical isolates.[1][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-HIV-1 activity of LP-19.

TZM-bl Reporter Gene Assay

This assay is used to quantify the inhibition of HIV-1 entry.

Cells and Reagents:

- TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-responsive luciferase and β-galactosidase reporter genes)
- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
- DEAE-dextran
- Britelite[™] plus Reporter Gene Assay System (PerkinElmer)
- HIV-1 virus stock (e.g., NL4-3 strain)
- Inhibitor-19 (LP-19) and other control inhibitors (C34, T-20)

Procedure:

- Seed TZM-bl cells in a 96-well plate at a density of $1x10^4$ cells per well in 100 μL of supplemented DMEM.
- Prepare serial dilutions of the inhibitors (LP-19, C34, T-20) in triplicate.

- Add the diluted inhibitors to the wells containing the TZM-bl cells.
- Prepare the virus inoculum by diluting the HIV-1 stock in DMEM containing DEAE-dextran at a final concentration of 15 μ g/mL.
- Add the virus inoculum to the wells.
- Incubate the plates at 37°C in a 5% CO₂ incubator for 48 hours.
- After incubation, measure the luciferase activity using the Britelite[™] plus Reporter Gene Assay System according to the manufacturer's instructions.
- Calculate the IC₅₀ values by determining the inhibitor concentration that results in a 50% reduction in luciferase activity compared to virus control wells without inhibitor.

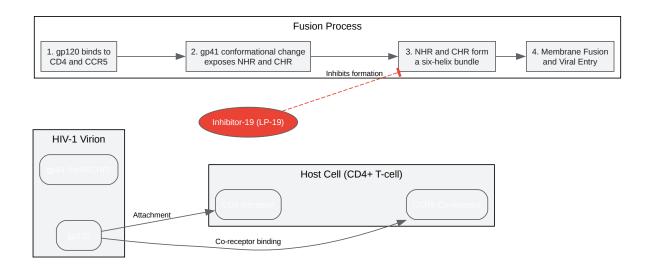
In Vitro Selection for Drug Resistance

This protocol is used to assess the potential for HIV-1 to develop resistance to LP-19.

Cells and Reagents:

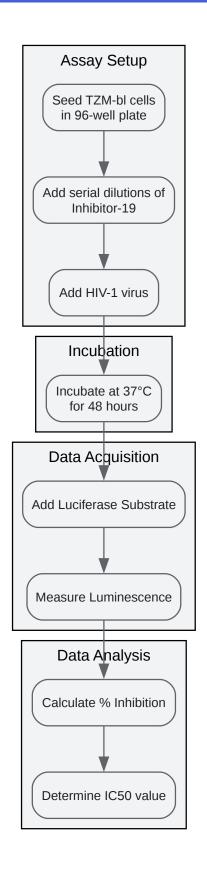
- MT-2 cells
- RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
- HIV-1 NL4-3 strain
- Inhibitor-19 (LP-19)

Procedure:


- Infect 1x10⁴ MT-2 cells with the HIV-1 NL4-3 strain and culture in a 12-well plate.
- Expose the infected cells to increasing concentrations of LP-19, starting from the IC₅₀ concentration.
- Monitor the culture for viral replication by observing cytopathic effects or measuring p24 antigen levels.

- When viral breakthrough is observed, harvest the culture supernatant containing the virus.
- Use the harvested virus to infect fresh MT-2 cells in the presence of a higher concentration of LP-19.
- Repeat this process for multiple passages (e.g., up to 39 weeks).[1][4]
- Periodically, isolate viral RNA from the culture supernatant and perform sequencing of the gp41 region to identify potential resistance mutations.[1]

Visualizations


The following diagrams illustrate key concepts related to the mechanism of action and experimental workflow for Inhibitor-19.

Click to download full resolution via product page

Caption: Mechanism of HIV-1 Fusion and Inhibition by LP-19.

Click to download full resolution via product page

Caption: Experimental Workflow for the TZM-bl Reporter Gene Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Broad-spectrum anti-HIV activity and high drug resistance barrier of lipopeptide HIV fusion inhibitor LP-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Broad-spectrum anti-HIV activity and high drug resistance barrier of lipopeptide HIV fusion inhibitor LP-19 [frontiersin.org]
- 4. Broad-spectrum anti-HIV activity and high drug resistance barrier of lipopeptide HIV fusion inhibitor LP-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Anti-HIV-1 Activity of Inhibitor-19: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421665#in-vitro-anti-hiv-1-activity-of-inhibitor-19]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com